molecular formula C17H23NO6 B7887453 2-(phenylmethoxycarbonylamino)butanedioic acid O1-tert-butyl ester O4-methyl ester CAS No. 127605-37-2

2-(phenylmethoxycarbonylamino)butanedioic acid O1-tert-butyl ester O4-methyl ester

Cat. No. B7887453
M. Wt: 337.4 g/mol
InChI Key: RJPJDIHTCANHNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(phenylmethoxycarbonylamino)butanedioic acid O1-tert-butyl ester O4-methyl ester is a useful research compound. Its molecular formula is C17H23NO6 and its molecular weight is 337.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(phenylmethoxycarbonylamino)butanedioic acid O1-tert-butyl ester O4-methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(phenylmethoxycarbonylamino)butanedioic acid O1-tert-butyl ester O4-methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-(phenylmethoxycarbonylamino)butanedioic acid O1-tert-butyl ester O4-methyl ester involves the protection of the carboxylic acid groups followed by the amidation of the protected acid with phenylmethoxy carbonyl chloride. The resulting intermediate is then deprotected and esterified with tert-butanol and methanol.

Starting Materials
Butanedioic acid, Phenylmethoxy carbonyl chloride, Diisopropylcarbodiimide, N,N-Dimethylformamide, Triethylamine, Tert-butanol, Methanol, Hydrochloric acid, Sodium hydroxide, Ethyl acetate, Wate

Reaction
Step 1: Protection of butanedioic acid with tert-butyl and methyl esters using diisopropylcarbodiimide and triethylamine in N,N-dimethylformamide, Step 2: Amidation of the protected acid with phenylmethoxy carbonyl chloride using diisopropylcarbodiimide and triethylamine in N,N-dimethylformamide, Step 3: Deprotection of the tert-butyl and methyl esters using hydrochloric acid in ethyl acetate, Step 4: Esterification of the resulting intermediate with tert-butanol and methanol using sodium hydroxide in wate

properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 2-(phenylmethoxycarbonylamino)butanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6/c1-17(2,3)24-15(20)13(10-14(19)22-4)18-16(21)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPJDIHTCANHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80555083
Record name 1-tert-Butyl 4-methyl N-[(benzyloxy)carbonyl]aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(phenylmethoxycarbonylamino)butanedioic acid O1-tert-butyl ester O4-methyl ester

CAS RN

127605-37-2
Record name 1-tert-Butyl 4-methyl N-[(benzyloxy)carbonyl]aspartate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.